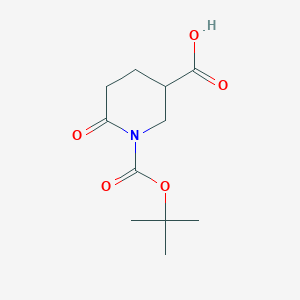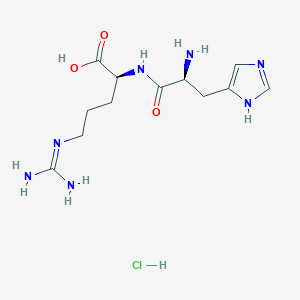
Dichlorobis(trichlorosilyl)methane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichlorobis(trichlorosilyl)methane is a chemical compound with the molecular formula C2H2Cl6Si2. It is a colorless, odorless, and non-flammable liquid that is used in various scientific research applications. This compound is also known as CDC or CDCM and is widely used in the field of organic chemistry.
Applications De Recherche Scientifique
Synthesis and Reactivity
Synthesis of Poly(trifunctional-silyl)alkanes : Dichlorobis(trichlorosilyl)methane has been used in synthesizing new poly(trifunctional-silyl)alkanes, which are potent coupling agents in hybrid organic-inorganic materials. This synthesis was optimized using chloroform, trichlorosilane, and tri-n-butylamine (Corriu, Granier, & Lanneau, 1998).
Gas-Phase Molecular Structure Determination : The molecular structure of tris(trimethylsilyl)(trichlorosilyl) methane in the gas phase has been determined by electron diffraction, revealing details about bond lengths and angles that are affected by steric crowding (Anderson et al., 1989).
Bacterial Growth and Biodegradation
Bacterial Utilization of Chlorinated Methanes : Dichloromethane and other chlorinated methanes are metabolized by aerobic and anaerobic methylotrophic bacteria as carbon and energy sources. The paper discusses various dehalogenation reactions involved in this process (Leisinger & Braus-Stromeyer, 1995).
In-Situ Biodegradation of Chlorinated Ethenes : Studies have shown that trichloroethylene and other chlorinated compounds can be biotransformed in-situ by indigenous methane-oxidizing bacteria through a cometabolic process (Semprini et al., 1990).
Molecular Studies and Environmental Implications
Methane Oxidation and Environmental Implications : The oxidation of methane to methanol by methanotrophic bacteria using metalloenzymes like methane monooxygenases (MMOs) has been studied. This process has implications for bioremediation and environmentally friendly catalyst development (Balasubramanian et al., 2010).
Biodegradation of Trichloroethylene by Methane-Oxidizing Bacteria : An aerobic, methane-oxidizing bacterium has been identified to degrade trichloroethylene in pure culture, which could be significant for treating contaminated groundwater (Little et al., 1988).
Propriétés
IUPAC Name |
trichloro-[dichloro(trichlorosilyl)methyl]silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CCl8Si2/c2-1(3,10(4,5)6)11(7,8)9 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGAMGYVSOJZSSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C([Si](Cl)(Cl)Cl)([Si](Cl)(Cl)Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CCl8Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dichlorobis(trichlorosilyl)methane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 2-[(tert-butoxycarbonyl)amino]-4-methyl-3-oxopentanoate](/img/structure/B6591909.png)






![N-[6-(2-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B6591967.png)
![N-[6-(4-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B6591968.png)

![5-Phenyl-2-(piperidin-1-yl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B6591978.png)